molecular formula C5H11BrO B3270779 3-Bromo-1-methoxybutane CAS No. 53424-50-3

3-Bromo-1-methoxybutane

Cat. No.: B3270779
CAS No.: 53424-50-3
M. Wt: 167.04 g/mol
InChI Key: RKFOMXBDHZVLJX-UHFFFAOYSA-N
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Description

3-Bromo-1-methoxybutane is an organic compound with the molecular formula C₅H₁₁BrO. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a bromine atom and a methoxy group attached to a butane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-1-methoxybutane can be synthesized through the nucleophilic substitution reaction of 3-bromo-1-butanol with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via the formation of an intermediate carbocation, which is then attacked by the methanol molecule to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where 3-bromo-1-butanol is reacted with methanol under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation to obtain the pure compound.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, cyanide ions, or amines.

    Elimination Reactions: The compound can also undergo elimination reactions to form alkenes. For example, when treated with a strong base like potassium tert-butoxide, it can form 1-methoxy-1-butene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or ammonia in polar aprotic solvents like dimethyl sulfoxide.

    Elimination: Strong bases like potassium tert-butoxide in solvents such as dimethyl sulfoxide or ethanol.

Major Products:

    Substitution: Products such as 1-methoxybutane, 3-methoxybutanenitrile, or 3-methoxybutylamine.

    Elimination: 1-methoxy-1-butene.

Scientific Research Applications

3-Bromo-1-methoxybutane is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is used in the development of new drugs and medicinal compounds.

    Material Science: It is utilized in the preparation of polymers and other advanced materials.

    Chemical Biology: Researchers use it to study the effects of alkylating agents on biological systems.

Mechanism of Action

The mechanism of action of 3-Bromo-1-methoxybutane involves its ability to act as an alkylating agent The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds

Comparison with Similar Compounds

    1-Bromo-3-methoxypropane: Similar structure but with a shorter carbon chain.

    3-Bromo-1-methoxyhexane: Similar structure but with a longer carbon chain.

    3-Chloro-1-methoxybutane: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: 3-Bromo-1-methoxybutane is unique due to its specific combination of a bromine atom and a methoxy group on a butane chain. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-bromo-1-methoxybutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO/c1-5(6)3-4-7-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFOMXBDHZVLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53424-50-3
Record name 3-bromo-1-methoxybutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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